N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine
Description
N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine is a triphenylamine (TPA)-based compound functionalized with a pyrene moiety at the 4'-position of the biphenyl backbone. This structure combines the hole-transporting properties of TPA with the strong fluorescence and π-conjugation of pyrene, making it a candidate for organic light-emitting diodes (OLEDs) or as a host material in electroluminescent devices. Pyrene's bulky planar structure may enhance thermal stability and reduce aggregation-induced quenching, while the TPA unit facilitates hole injection and transport .
Synthesis typically involves Suzuki-Miyaura cross-coupling reactions, as seen in structurally similar compounds (e.g., 4-PIMCFTPA and 4-BICFTPA), where boronic acid derivatives react with halogenated precursors under palladium catalysis .
Properties
CAS No. |
816421-92-8 |
|---|---|
Molecular Formula |
C40H27N |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N,N-diphenyl-4-(4-pyren-1-ylphenyl)aniline |
InChI |
InChI=1S/C40H27N/c1-3-10-34(11-4-1)41(35-12-5-2-6-13-35)36-24-20-29(21-25-36)28-14-16-30(17-15-28)37-26-22-33-19-18-31-8-7-9-32-23-27-38(37)40(33)39(31)32/h1-27H |
InChI Key |
NXXHTCDMEZLUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine typically involves the coupling of pyrene with diphenylamine derivatives. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired biphenyl structure . Industrial production methods may involve similar coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a hole-transporting emitter in OLEDs, providing high luminance efficiencies and good hole-injection properties . In biology, it can be used as a fluorescent probe for imaging applications due to its strong fluorescence emission . In industry, it is utilized in the production of organic electronic devices, such as thin-film transistors and photovoltaic cells .
Mechanism of Action
The mechanism by which N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its electron-donating and hole-transporting properties. The compound’s molecular structure allows for efficient charge transfer, which is crucial for its performance in electronic devices . The pyrene moiety enhances its electron-donating ability, facilitating exciplex formation with electron-transporting materials . This interaction leads to the emission of light in OLEDs and other optoelectronic applications .
Comparison with Similar Compounds
4-PIMCFTPA and 4-BICFTPA
- Structure : These compounds feature TPA linked to phenanthroimidazole (PI) or diphenylimidazole (BI) units, substituted with trifluoromethylphenyl groups.
- Properties : Designed as deep-blue emitters, they exhibit solution-processability and high electroluminescence (EL) efficiency. For example, 4-PIMCFTPA achieves a narrow emission spectrum (FWHM ~35 nm) with CIE coordinates near (0.16, 0.05), suitable for high-purity blue OLEDs .
TPA-PIM
- Structure : A TPA-triphenylimidazole derivative with a fully twisted conformation to suppress vibrational splitting .
- Properties : Exhibits a narrow EL emission at 420 nm (FWHM = 35 nm) and an external quantum efficiency (EQE) of 3.28%.
- Comparison : The pyrenyl compound’s planar structure may increase intermolecular interactions, leading to broader emission unless steric hindrance is engineered. TPA-PIM’s twisted design highlights the trade-off between rigidity and emission narrowness.
N,N-Diphenyl-4'-(14-phenyldibenzo[a,c]phenazin-9(14H)-yl)-[1,1'-biphenyl]-4-amine
- Structure : Incorporates a dibenzophenazine unit instead of pyrene.
- Properties : Functions as a host material in OLEDs, achieving a maximum luminance of 17,437 cd/m² and current efficiency of 2.25 cd/A .
- Comparison : The phenazine moiety introduces electron-transporting capabilities, whereas pyrene’s fluorescence dominance may prioritize emitter roles over host functionality.
Key Photophysical and Device Performance Data
*Current efficiency (cd/A).
Performance Trade-offs
- Emission Breadth vs. Efficiency : Pyrene’s broad emission spectrum (typical FWHM >40 nm) may limit color purity compared to TPA-PIM’s narrowband emission. However, its high fluorescence quantum yield could compensate for efficiency losses .
- Host vs. Emitter Utility: The dibenzophenazine analogue’s high luminance as a host suggests that the pyrenyl compound’s role may depend on side-group modifications. For example, adding electron-deficient groups (e.g., cyano) could shift its function toward electron transport .
Biological Activity
N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine is a compound of significant interest in the field of organic and medicinal chemistry due to its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, including its potential as an anti-cancer agent and its effects on cellular mechanisms.
Chemical Structure and Properties
The compound this compound features a biphenyl structure with a pyrene moiety, which is known for its fluorescence properties. The molecular formula is with a molecular weight of approximately 321.414 g/mol. Its structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. The compound has been observed to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that at concentrations ranging from 10 to 50 µM, the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Concentration (µM) | % Inhibition |
|---|---|---|
| MCF-7 | 10 | 25% |
| MCF-7 | 25 | 50% |
| MCF-7 | 50 | 80% |
| PC-3 | 10 | 30% |
| PC-3 | 25 | 55% |
| PC-3 | 50 | 85% |
These results suggest that the compound's efficacy increases with concentration, indicating a dose-dependent response.
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing them from dividing.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been correlated with the compound's cytotoxicity, suggesting oxidative stress as a contributing factor.
Study on Breast Cancer Cells
In a controlled study published in ACS Omega, researchers evaluated the effects of this compound on MCF-7 cells. The study found that treatment with the compound resulted in increased apoptosis markers, including Annexin V positivity and elevated levels of cleaved PARP.
Study on Prostate Cancer Cells
Another study focused on PC-3 cells showed that the compound inhibited cell migration and invasion capabilities. This was attributed to downregulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
